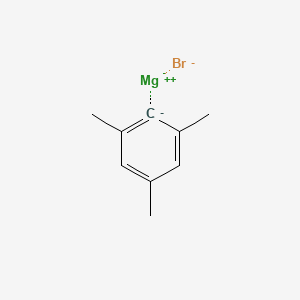

2-Mesitylmagnesium bromide

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWQNXIISCPKBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408296 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-66-1 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mesitylmagnesium Bromide

Classic Grignard Reaction Protocols for Aromatic Halides

The synthesis of 2-Mesitylmagnesium bromide follows the fundamental principles of Grignard reagent formation, which involves the reaction of an organic halide with magnesium metal. wikipedia.org The classic laboratory-scale preparation specifically uses 2-bromomesitylene (B157001) as the aromatic halide precursor. wikipedia.org This reaction is conducted under strictly anhydrous conditions, as Grignard reagents readily react with protic solvents like water, which would quench the reagent and prevent its formation. libretexts.org

The typical solvent for this reaction is an ether, with tetrahydrofuran (B95107) (THF) being commonly used. wikipedia.org The ether solvent is crucial as it solvates and stabilizes the forming organomagnesium compound. acs.org The general procedure involves adding 2-bromomesitylene to a suspension of magnesium turnings in anhydrous THF. semanticscholar.org Due to the steric hindrance from the two ortho-methyl groups and the electronic properties of the aryl system, the reaction of 2-bromomesitylene with magnesium can be slow to initiate. orgsyn.org

A standard laboratory setup includes a dry flask equipped with a reflux condenser and a dropping funnel, all protected from atmospheric moisture by drying tubes or an inert atmosphere (e.g., nitrogen or argon). libretexts.orgorgsyn.org A small amount of the 2-bromomesitylene solution is typically added first to initiate the reaction, which is often indicated by a gentle refluxing of the solvent or a change in color of the solution. Once initiated, the remainder of the halide is added at a rate that maintains a controlled reflux. orgsyn.org

Optimization of Reaction Conditions and Purity Control in Preparation

Due to the reduced reactivity of sterically hindered aryl halides like 2-bromomesitylene, several optimization strategies are employed to ensure a successful and high-yield synthesis. orgsyn.org One of the most critical aspects is the activation of the magnesium metal, whose surface is typically coated with a passivating layer of magnesium oxide. wikipedia.org

Activation Methods:

Chemical Activation: Common activators include small amounts of iodine, 1,2-dibromoethane (B42909), or methyl iodide. wikipedia.orgresearchgate.net Iodine works by reacting with the magnesium to form magnesium iodide, which helps to etch the oxide layer. 1,2-dibromoethane is particularly effective as it reacts with magnesium to form magnesium bromide and ethene gas, the bubbling of which provides a visual cue that the activation is successful. wikipedia.org

Mechanical Activation: Methods such as crushing the magnesium turnings in situ or vigorous stirring can break the oxide layer and expose a fresh, reactive metal surface. wikipedia.orgresearchgate.net

Purity Control: The primary impurity in Grignard reagent synthesis is the Wurtz coupling product, which in this case would be 2,2',4,4',6,6'-hexamethylbiphenyl, formed by the reaction of the Grignard reagent with unreacted 2-bromomesitylene. To minimize this side reaction, slow addition of the halide solution is crucial to maintain a low concentration of the halide in the presence of the formed Grignard reagent. After the reaction is complete, any unreacted magnesium is typically removed by filtration under an inert atmosphere. The concentration and purity of the resulting this compound solution are often determined by titration methods before use in subsequent reactions.

Table 1: Key Parameters for Optimized Synthesis of this compound

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Precursor | 2-Bromomesitylene | Aryl halide source for the Grignard reagent. | wikipedia.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvates and stabilizes the Grignard reagent. | wikipedia.org |

| Activation | Iodine, 1,2-Dibromoethane | Removes the passivating MgO layer from magnesium. | wikipedia.orgresearchgate.net |

| Entrainer | Ethyl bromide | Initiates the reaction for a sterically hindered halide. | orgsyn.org |

| Atmosphere | Anhydrous (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by water. | libretexts.org |

Industrial Scale Preparation and Handling Considerations for Research Scale-Up

Transitioning the synthesis of this compound from a laboratory setting to an industrial or pilot scale introduces significant challenges related to safety, process control, and handling. The main hazard associated with scaling up Grignard reactions is the initiation stage. acs.org If the addition of the halide continues without reaction initiation, a dangerous accumulation of reactants can occur, potentially leading to a thermal runaway once the reaction begins. acs.org

To manage this, industrial-scale preparations are conducted in large, specialized reactors equipped with precise temperature and addition rate controls. Continuous monitoring of the reaction temperature is critical to ensure a smooth and safe process. For large-scale synthesis, activation methods that are reliable and controllable are preferred. For instance, using a chemical activator like diisobutylaluminum hydride (DIBAH) has been developed as a general and dependable method for initiating Grignard reagent formation at controlled temperatures, often below the boiling point of THF, which adds a layer of safety. acs.orgacs.org

Once prepared, this compound is often not isolated as a solid due to its reactivity. Instead, it is typically produced and sold as a solution, commonly at a concentration of 1.0 M in THF. This provides a more stable and easier-to-handle product for both industrial and research applications. For research scale-up, it is crucial to account for the exothermic nature of the reaction and ensure adequate cooling capacity to maintain control.

In Situ Generation Techniques and Their Mechanistic Implications

In situ generation involves forming the Grignard reagent in the same vessel where it will be consumed in a subsequent reaction, without isolation. This approach offers advantages in terms of efficiency and safety, especially for reactive or unstable reagents.

One advanced method for in situ generation is the use of continuous flow reactors. In such a system, a solution of the aryl halide is flowed through a packed bed of magnesium metal. cmu.edu This allows for the controlled formation of the Grignard reagent, which can then be immediately mixed with a stream of an electrophile (e.g., carbon dioxide) in a second reactor. This technique provides excellent control over reaction time and temperature, minimizes the accumulation of the potent Grignard reagent, and can reduce the formation of side products like the Wurtz coupling dimer. cmu.edu

Another method for in situ preparation is the halogen-magnesium exchange reaction. This involves reacting an organic halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org The equilibrium of this exchange favors the formation of the more stable aryl Grignard reagent. This method is particularly useful as it can tolerate a wider variety of functional groups that would otherwise be incompatible with the direct reaction with magnesium metal. wikipedia.org The mechanistic implication is that the Grignard reagent is formed under milder conditions, potentially at low temperatures, enhancing its stability and selectivity in subsequent reactions. cmu.edu For example, functionalized Grignard reagents have been successfully prepared from aryl bromides at -78 °C using highly reactive "Rieke magnesium," which allows for the presence of functional groups like nitriles or esters. cmu.edu

Table 2: Comparison of Synthetic Scales for this compound

| Scale | Typical Apparatus | Key Considerations | Reference |

|---|---|---|---|

| Laboratory | Three-necked flask, reflux condenser | Anhydrous conditions, effective activation of Mg. | orgsyn.org |

| Industrial/Pilot | Controlled large-scale reactors | Heat management, prevention of thermal runaway, safe handling. | acs.org |

| In Situ (Flow) | Packed-bed or fluidized bed reactor | Precise control of reaction time and temperature, enhanced safety. | cmu.edu |

Fundamental Reactivity and Mechanistic Investigations

Nucleophilic Addition Mechanisms of 2-Mesitylmagnesium Bromide

As a Grignard reagent, the primary mode of action for this compound involves the nucleophilic character of its carbon-magnesium bond. This allows it to act as a potent carbon nucleophile, donating electrons to electrophilic centers to form new carbon-carbon bonds. thermofisher.com

This compound readily participates in nucleophilic addition reactions with various carbonyl compounds. When reacting with aldehydes and ketones, it follows a 1,2-addition mechanism to the carbonyl group. This reaction pathway results in the formation of a magnesium alkoxide intermediate, which upon aqueous workup yields the corresponding secondary or tertiary alcohol. thermofisher.comchemie-brunschwig.chchemie-brunschwig.ch The reaction with an aldehyde produces a secondary alcohol, while a ketone yields a tertiary alcohol. thermofisher.com The significant steric bulk of the mesityl group plays a crucial role in these reactions, often preventing side reactions that might be observed with less hindered Grignard reagents.

A key feature of its reactivity is the controlled manner of the nucleophilic addition, which is enhanced by the steric properties of the mesityl group. This makes it a valuable reagent in complex syntheses where precise control over bond formation is required. archivemarketresearch.com

The reactivity of this compound extends to other unsaturated systems, though its significant steric hindrance can be a limiting factor. In some cases, this steric bulk can completely inhibit a reaction that would otherwise proceed with smaller Grignard reagents. For instance, in reactions with nickel-dodecaethylporphyrin (NiDOP), less-sterically hindered aryl Grignard reagents successfully induce a ring-opening reaction. researchgate.net However, the sterically encumbered this compound fails to react under the same conditions. researchgate.net

Conversely, the reagent is effective in various cross-coupling reactions with aryl halides, which involve addition to an unsaturated carbon center within a catalytic cycle. smolecule.com It has been successfully employed in palladium-catalyzed domino reactions with 1,2-dihaloarenes. nih.gov

Pathways in Reactions with Carbonyl Electrophiles

Schlenk Equilibrium Dynamics and Its Impact on Reactivity in Solution

In solution, the chemical nature of this compound is more complex than the simple formula MesMgBr suggests. Like all Grignard reagents, it is subject to the Schlenk equilibrium, a dynamic process that significantly influences its reactivity. wikipedia.org The equilibrium involves the disproportionation of two molecules of the organomagnesium halide into a dialkylmagnesium species and a magnesium halide salt. wikipedia.org

Schlenk Equilibrium Equation: 2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

The position of the Schlenk equilibrium is heavily influenced by the coordinating solvent used. wikipedia.org The magnesium center in Grignard reagents typically coordinates with solvent molecules, most commonly ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.org

In Diethyl Ether (Et₂O): In monoethers such as Et₂O, the equilibrium generally favors the organomagnesium halide species (RMgX). wikipedia.org

In Tetrahydrofuran (THF): In THF, Grignard reagents are often assumed to be monomeric. d-nb.info The solvent's strong coordination helps to stabilize the monomeric species. acs.org Computational studies on similar Grignard reagents in THF show that solvent coordination is crucial not only for stabilizing the various magnesium complexes but also for driving the ligand exchange mechanism. acs.org

Effect of Additives: The addition of a strong coordinating agent like 1,4-dioxane (B91453) can drive the equilibrium completely to the right by precipitating the insoluble magnesium halide-dioxane complex, MgX₂(dioxane). wikipedia.org

| Solvent/Condition | Predominant Species | Effect on Equilibrium | Reference |

|---|---|---|---|

| Diethyl Ether (Et₂O) | RMgX | Favors left side of equilibrium | wikipedia.org |

| Tetrahydrofuran (THF) | Monomeric RMgX | Stabilizes monomeric species | d-nb.infoacs.org |

| Addition of Dioxane | R₂Mg | Shifts equilibrium to the right via precipitation | wikipedia.org |

Grignard reagents can exist in solution not just as monomers but also as dimers and higher-order oligomers, especially at high concentrations. wikipedia.org The interconversion between these aggregated states is a dynamic process influenced by the solvent, concentration, and the nature of the organic and halide substituents. wikipedia.org In diethyl ether, alkyl magnesium chlorides are known to exist as dimers. wikipedia.org

The actual reactive species in a Grignard reaction depends on this complex equilibrium. Computational studies on the Schlenk equilibrium mechanism reveal that the reaction proceeds through the formation of dinuclear species bridged by the halide atoms. acs.org The transformation from a stable, symmetrically solvated dimer to a less stable, asymmetrically solvated species is often a necessary step to facilitate ligand exchange or product dissociation. acs.org Therefore, the interconversion between monomeric and dimeric forms is fundamental to the reagent's reactivity, governing the availability of the active nucleophilic species.

Role of Solvent Coordination in Equilibrium Shifts

Steric Hindrance and Its Influence on Reaction Selectivity

The most defining characteristic of this compound is the steric bulk imparted by the mesityl (2,4,6-trimethylphenyl) group. archivemarketresearch.comsmolecule.com This steric hindrance is not merely a passive feature but an active determinant of the reagent's reaction pathways and selectivity. archivemarketresearch.com

The bulkiness of the mesityl group can enhance selectivity by impeding undesired side reactions, such as over-addition. It also provides steric protection that increases the thermal stability of the reagent compared to simpler Grignard reagents.

A compelling example of this steric influence is seen in palladium-catalyzed domino reactions. Research has established that increasing the steric hindrance of a Grignard reagent can slow down the rate of the transmetalation step in a catalytic cycle. nih.govnih.gov In the reaction of 1-bromo-2-chlorobenzene, using the bulky this compound was found to slow transmetalation to such an extent that it favored an alternative reaction pathway proceeding through a palladium-associated aryne intermediate. nih.govnih.gov This leads to a different major product than what is observed with less hindered Grignard reagents like p-tolylmagnesium bromide. nih.gov

| Grignard Reagent | Steric Hindrance | Observed Effect in Pd-Catalyzed Domino Reaction | Favored Pathway | Reference |

|---|---|---|---|---|

| This compound | High | Slows down the transmetalation process | Aryne Pathway | nih.govnih.gov |

| p-Tolylmagnesium bromide | Low | Allows for faster transmetalation | Transmetalation/Reductive Elimination | nih.gov |

Furthermore, in certain halogen-metal exchange reactions, arylmagnesium bromides with greater steric hindrance, such as mesitylmagnesium bromide, exhibit lower reaction rates but lead to a significant increase in regioselectivity. uni-muenchen.de This trade-off between reaction rate and selectivity is a classic consequence of sterically demanding reagents and a key consideration in their synthetic applications. uni-muenchen.de

Regioselectivity and Diastereoselectivity in Carbon-Carbon Bond Formation

This compound, as a sterically demanding Grignard reagent, plays a significant role in directing the selectivity of carbon-carbon bond forming reactions. Its bulky 2,4,6-trimethylphenyl (mesityl) group influences the regioselectivity and diastereoselectivity of its additions to various electrophiles.

Regioselectivity: The steric hindrance provided by the mesityl group is a key factor in controlling where the reagent attacks a substrate with multiple reactive sites. For instance, in reactions with α,β-unsaturated ketones, which possess two electrophilic sites (the carbonyl carbon and the β-carbon), sterically hindered Grignard reagents often favor 1,2-addition to the carbonyl group. msu.edu However, the specific outcome can be influenced by other factors such as the substrate itself and the presence of additives. In the case of this compound, its significant bulk can be strategically employed to achieve regioselective transformations. For example, in the context of halogen-magnesium exchange reactions, using a bulky Grignard reagent like mesitylmagnesium bromide can lead to a high degree of regioselectivity. uni-muenchen.de Research on the Br/Mg exchange on unsymmetrical 2,5-dibromothiophenes showed that while iPrMgCl·LiCl gave poor regioselectivity, the more sterically hindered mesitylmagnesium bromide led to a significant increase in regioselectivity. uni-muenchen.de

Diastereoselectivity: When a reaction can form multiple stereoisomers, diastereoselectivity refers to the preference for the formation of one diastereomer over another. The addition of Grignard reagents to chiral carbonyl compounds or imines is a classic example where diastereoselectivity is crucial. The steric bulk of this compound can enhance this selectivity by favoring attack from the less hindered face of the electrophile. Studies on the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones have demonstrated high diastereoselectivity, leading to the syn-selective production of α-alkyl-β-hydroxy N-sulfonyl hydrazones. nih.gov While this specific study did not use this compound, the principles of sterically controlled addition are broadly applicable. Similarly, highly diastereoselective additions of Grignard reagents to ketimines have been reported, with the stereochemical outcome influenced by the Grignard reagent and the presence of Lewis acids. acs.org

The table below summarizes the impact of steric hindrance from reagents like this compound on reaction selectivity.

| Reaction Type | Substrate Type | General Selectivity Trend with Bulky Grignard Reagents |

| Regioselectivity | α,β-Unsaturated Ketones | Generally favors 1,2-addition over 1,4-addition. msu.edu |

| Regioselectivity | Polyhalogenated Aromatics | Exchange occurs at the less sterically hindered or more electronically favorable position. uni-muenchen.de |

| Diastereoselectivity | Chiral Aldehydes/Ketones | Addition occurs preferentially from the less sterically encumbered face, often following Felkin-Ahn or chelation-controlled models. acs.org |

| Diastereoselectivity | Chiral Imines/Derivatives | High diastereoselectivity can be achieved, influenced by the steric bulk of the nucleophile and substrate. acs.org |

Differentiation of Kinetic and Thermodynamic Control in Aryl Grignard Processes

The outcome of a chemical reaction that can yield more than one product can be governed by either kinetic or thermodynamic control. dalalinstitute.compressbooks.pub

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.orglibretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

In the context of aryl Grignard reagents like this compound, these concepts are particularly relevant in addition reactions to conjugated systems or in reactions where rearrangements are possible. For example, the 1,2- versus 1,4-addition to an α,β-unsaturated ketone is a classic case. The 1,2-adduct is often the kinetic product, formed more rapidly, while the 1,4-adduct is typically the more stable thermodynamic product. libretexts.orgmasterorganicchemistry.com By manipulating the reaction temperature, it is possible to favor one product over the other. pressbooks.pub

| Control Type | Reaction Conditions | Major Product Characteristic | Example Outcome (e.g., Addition to Enone) |

| Kinetic | Low Temperature, Short Reaction Time | Forms faster (lower activation energy) | 1,2-Adduct libretexts.orgyoutube.com |

| Thermodynamic | High Temperature, Long Reaction Time | More stable (lower overall energy) | 1,4-Adduct libretexts.orgyoutube.com |

While specific studies detailing the kinetic versus thermodynamic control exclusively for this compound are not abundant in the search results, the general principles apply. Its steric bulk can influence the energy barriers for different pathways. For instance, the high steric demand of the mesityl group might raise the activation energy for certain pathways, potentially altering the product distribution under kinetically controlled conditions.

Halogen-Metal Exchange Reaction Mechanisms

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to prepare organometallic compounds, including Grignard reagents, from organic halides. wikipedia.org The reaction involves the transfer of a halogen from an organic molecule to a more electropositive metal species. For Grignard reagents, this typically involves reacting an organic halide with a pre-formed Grignard reagent. wikipedia.org

R-X + R'-MgBr ⇌ R-MgBr + R'-X

The equilibrium of this reaction favors the formation of the more stable Grignard reagent, which is generally the one where the magnesium is attached to the more electronegative carbon atom (sp > sp² > sp³). lookchem.com

The mechanism of halogen-magnesium exchange is not fully elucidated but is believed to involve an "ate-complex" intermediate. wikipedia.orglookchem.com In this proposed mechanism, the nucleophilic Grignard reagent attacks the halogen atom of the organic halide. For reagents like iPrMgCl·LiCl, often called "Turbo-Grignard" reagents, it is suggested that the lithium chloride breaks down the polymeric aggregates of the Grignard reagent, forming a more reactive magnesiate complex. lookchem.comresearchgate.net This complex then reacts with the organic halide.

The rate and success of the exchange are influenced by several factors:

The Halogen: The reactivity order is generally I > Br > Cl. wikipedia.org

The Grignard Reagent: Sterically hindered Grignard reagents like this compound can be used. uni-muenchen.de They may react more slowly but can offer improved regioselectivity in di- or poly-halogenated substrates. uni-muenchen.deharvard.edu

Substituents: Electron-withdrawing groups on an aryl halide generally accelerate the rate of exchange. harvard.eduwiley.com

Additives: The presence of LiCl is known to significantly accelerate the rate of bromine-magnesium exchange. researchgate.netwiley.com

In a specific application, highly functionalized aryl Grignard reagents bearing an ortho-nitro substituent were successfully synthesized from 2-iodonitroaryl compounds via an I-Mg exchange reaction using mesitylmagnesium bromide. researchgate.net This demonstrates the utility of this exchange reaction in creating complex, functionalized reagents that might be difficult to prepare by direct insertion of magnesium.

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions Mediated by 2-Mesitylmagnesium Bromide

This compound is a key participant in various cross-coupling reactions, where its steric bulk can be leveraged to control reactivity and selectivity. It is frequently employed in the formation of carbon-carbon bonds, a cornerstone of modern organic chemistry. orgsyn.org

The Kumada-Tamao-Corriu (or simply Kumada) coupling, which forges a C-C bond between a Grignard reagent and an organic halide catalyzed by a transition metal (typically nickel or palladium), is a fundamental transformation where this compound has found significant use. illinois.edu This reaction is particularly challenged by the formation of bonds involving sterically hindered groups. illinois.edu In this context, first-row transition metals like iron and cobalt have also emerged as effective catalysts for Kumada-type couplings. illinois.edu

The use of this compound in these systems allows for the synthesis of highly congested molecules that would be difficult to access through other means. For instance, in iron-catalyzed Kumada cross-couplings, the reaction of an iron-bisphosphine precatalyst with this compound has been shown to generate various organoiron species in situ, which are key intermediates in the catalytic cycle. researchgate.netresearchgate.netthieme-connect.com The study of these intermediates provides crucial insights into the reaction mechanism. researchgate.netthieme-connect.com

Palladium catalysts are highly effective for mediating cross-coupling reactions involving this compound. chemie-brunschwig.ch These reactions are instrumental in the synthesis of complex organic molecules, including hindered biphenyls. The steric hindrance provided by the mesityl group can influence the outcome of the reaction, often leading to high yields of the desired coupled products.

Research has shown that palladium catalysis enables the coupling of bulky aryl groups to form encumbered silanes, a transformation that is difficult to achieve without a catalyst. chemie-brunschwig.ch For example, the palladium-catalyzed reaction of this compound with dimethylphenylsilyl chloride proceeds in high yield, demonstrating the capability of this system to accommodate highly sterically hindered coupling partners. chemie-brunschwig.chacs.org

A study on the synthesis of hindered biphenyls using palladium-catalyzed cross-coupling reactions with this compound highlighted the importance of the catalyst system. The conversion rates varied significantly with different palladium catalysts, as summarized in the table below.

| Entry | Catalyst System | Conversion (%) |

| 1 | 3% Pd(OAc)₂ | 32 |

| 2 | 3% Pd(PPh₃)₄ + 6% Cy₃P | 39 |

| 3 | 3% Pd(PPh₃)₄ + 6% t-Bu₃P | 100 |

This table illustrates the efficiency of different palladium catalyst systems in the cross-coupling reaction with this compound. Data sourced from a study on the synthesis of hindered biphenyls.

Furthermore, palladium-catalyzed tandem reactions involving this compound have been developed. For instance, the reaction of 1,2-dihalobenzenes with this bulky Grignard reagent, catalyzed by a Pd(0)/tBu₃P system, can lead to the formation of substituted fluorenes through a sequence of cross-coupling and C(sp³)-H bond activation. orgsyn.org

Iron and cobalt, being more abundant and less expensive than palladium, have garnered significant attention as catalysts for cross-coupling reactions. acs.org this compound has been utilized in the development and mechanistic investigation of these iron and cobalt-catalyzed systems. illinois.edu

In iron-catalyzed cross-coupling reactions, it has been noted that sterically hindered Grignard reagents like this compound can sometimes fail to undergo cross-coupling with certain substrates, such as heteroaryl chlorides, under conditions where less hindered Grignard reagents are successful. However, specific ligand systems have been developed to overcome these limitations. For example, the use of a 1,2-bis(diethylphosphino)ethane (B1585043) (depe) ligand with an iron(II) center has proven effective for the cross-coupling of sterically bulky arylmagnesium bromides, including this compound, with primary alkyl halides. This methodology is even applicable to the arylation of neopentyl electrophiles.

Cobalt-catalyzed Kumada-type couplings have also been explored with this compound. The choice of ligand is crucial for achieving high yields, especially with sterically demanding substrates. For instance, while bidentate amine ligands like TMEDA work well for coupling this compound with less hindered alkyl halides, they fail with more hindered ones. A mixed-donor ligand, N,N-dimethyl-2-(diphenylphosphino)aniline (PN), in conjunction with a cobalt catalyst, has been shown to effectively couple this compound with challenging substrates like neophyl chloride in good yields. illinois.edu

The following table summarizes the performance of different cobalt catalyst systems in the Kumada coupling of this compound (MesMgBr) with benzyl (B1604629) bromide.

| Catalyst | Yield (%) |

| CoCl₂ | 85 |

| Co(acac)₂ | 88 |

| (PN)CoMes₂ | 90 |

This table shows the yields for the coupling of MesMgBr and benzyl bromide using various cobalt catalysts. Data sourced from a study on cobalt-catalyzed Kumada coupling.

While the primary role of this compound in cross-coupling is often to introduce steric bulk, there are approaches that leverage its reactivity in a stereoselective manner. The steric hindrance of the mesityl group itself can direct regioselectivity in palladium-catalyzed couplings by suppressing side reactions like β-hydride elimination.

More direct control of stereochemistry, particularly enantioselectivity, often requires the use of chiral auxiliaries or catalysts. For example, this compound is used in the asymmetric synthesis of chiral sulfinamides. orgsyn.org In a representative procedure, an N-sulfonyl-1,2,3-oxathiazolidine-2-oxide is treated with this compound to form a sulfenate ester intermediate, which is then converted to the chiral sulfinamide. orgsyn.org One-pot, five-component reactions involving this compound have been developed to produce chiral nonracemic amines or sulfinamides with high stereoselectivity.

In the broader context of metal-catalyzed cross-coupling, enantioselectivity is typically induced by chiral ligands. For instance, iron-catalyzed enantioselective cross-coupling reactions between aryl Grignard reagents and organic halides have been achieved with high enantiomeric ratios using P-chiral bisphosphine ligands like (R,R)-BenzP*. While this specific example may not use this compound, the principle of using a chiral ligand to control the stereochemical outcome is directly applicable.

Furthermore, studies on iron-catalyzed cross-coupling have shown that the reaction of certain substrates can proceed with retention of stereochemistry. For example, the coupling of exo-2-bromonorbornane (B159885) with (4-methoxyphenyl)magnesium bromide gives the product with high retention of stereochemistry, suggesting that with appropriate chiral ligands and substrates, stereoselective transformations involving Grignard reagents like this compound are feasible. acs.org The synthesis of chiral organophosphorus compounds also represents an area where this compound is employed in stereocontrolled reactions.

Iron and Cobalt-Catalyzed Cross-Coupling Strategies

Synthesis of Sterically Hindered Biaryl Frameworks

The synthesis of sterically hindered biaryl frameworks is a significant application of this compound, driven by the importance of these structures in materials science, medicinal chemistry, and as ligands in catalysis. The bulky mesityl group is ideal for constructing molecules with congested axial chirality or restricted rotation around the biaryl bond.

Palladium-catalyzed cross-coupling reactions are a primary method for achieving this. As mentioned previously, the coupling of this compound with aryl halides can be highly efficient, leading to the formation of hindered biaryls. The steric bulk of the Grignard reagent is a key factor in driving these reactions to completion and achieving high yields.

Iron and cobalt-catalyzed systems are also employed for the synthesis of these sterically encumbered molecules. illinois.edu A notable success in this area is the cobalt-catalyzed Kumada coupling that can form C-C bonds in highly congested environments, such as coupling this compound with neophyl chloride. illinois.edu This demonstrates the power of these catalyst systems to overcome the steric repulsion between the coupling partners.

Generation and Stabilization of Aromatic Radical Species for Materials Science

An intriguing application of this compound is in the synthesis of stable aromatic radical species. orgsyn.org These molecules are of interest in materials science for their potential use in organic electronics and photonics due to their unique electronic properties.

The role of this compound in these syntheses is often to act as a "kinetic blocker." orgsyn.org By introducing the bulky mesityl group onto a polycyclic aromatic hydrocarbon framework, the reactive sites of the molecule can be shielded, preventing dimerization or other decomposition pathways that radical species are prone to. This steric protection allows for the isolation and study of otherwise transient radical species.

Examples of stable aromatic radicals synthesized using this approach include:

Dibenzoheptazethrene orgsyn.org

Diindenoanthracene orgsyn.org

Teranthene orgsyn.org

Dimesitylindeno[2,1-a]fluorene orgsyn.org

The ability to generate and stabilize these radical species opens up avenues for the design of new materials with tailored electronic and magnetic properties for applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and spintronics.

Construction of Complex Organometallic Complexes

This compound serves as a crucial reagent in the synthesis of sophisticated organometallic structures, where its unique steric and electronic properties are leveraged to build novel metal-ligand frameworks. Its applications extend to the formation of main-group element complexes and intricate phosphorus-containing molecules.

A significant advancement in main-group chemistry has been the synthesis of the first magnesium-based dithiolene complex, a reaction critically enabled by this compound. rsc.orgresearchgate.netnsf.gov The synthesis commences with a lithium dithiolene radical, which, upon reaction with this compound in a 1:1 molar ratio in tetrahydrofuran (B95107) (THF), yields the target magnesium monodithiolene complex. rsc.orgresearchgate.net This reaction involves a one-electron reduction of the dithiolene ligand, transforming it from a monoanionic radical to a dianionic dithiolate. rsc.org The mesityl group is proposed to be eliminated as a neutral radical, which subsequently forms dimesityldisulfide as a major by-product. rsc.org

The resulting THF-solvated magnesium dithiolene complex is a versatile intermediate. rsc.orgnsf.gov For instance, it can react with N-heterocyclic carbenes (NHCs) to replace the THF solvent molecules, affording carbene-stabilized magnesium monodithiolene complexes. rsc.orgresearchgate.netresearchgate.net Furthermore, this complex can undergo partial hydrolysis in polar solvents to form a five-coordinate magnesium bis-dithiolene dianion. rsc.orgresearchgate.netresearchgate.net

Table 1: Synthesis of Magnesium Dithiolene Complexes Using this compound

| Reactant | Reagent | Product | Key Feature |

| Lithium dithiolene radical | This compound | THF-coordinated magnesium monodithiolene complex | First magnesium-based dithiolene complex. rsc.orgresearchgate.netnsf.gov |

| THF-coordinated magnesium monodithiolene complex | N-heterocyclic carbene | Carbene-stabilized magnesium monodithiolene complex | Ligand substitution at the magnesium center. rsc.orgresearchgate.net |

| Carbene-stabilized magnesium monodithiolene complex | Polar Solvents (e.g., THF/MeCN) | THF-solvated magnesium bis-dithiolene dianion | Partial hydrolytic conversion. rsc.orgresearchgate.net |

The steric bulk of this compound is instrumental in the synthesis of complex phosphorus-containing compounds, such as pentaaryl phosphazenes. smolecule.com Research has demonstrated that the reaction of N-dichlorophosphoryl-P-trichlorophosphazene with this compound leads to the formation of these highly substituted phosphazenes. smolecule.comscispace.com

In these reactions, the Grignard reagent acts as a potent arylating agent, substituting the chlorine atoms on the phosphazene core with bulky mesityl groups. scispace.com The reaction with N-dichlorophosphoryl-P-trichlorophosphazene (Cl₃PNP(O)Cl₂) specifically yields pentaaryl phosphazenes of the structure R₃PNP(O)R₂, where 'R' is the mesityl group. scispace.com The successful synthesis and structure of these complex molecules have been confirmed using analytical techniques including NMR spectroscopy and mass spectrometry. scispace.com This application highlights the utility of this compound in constructing sterically crowded and electronically complex inorganic frameworks. smolecule.com

Synthesis of Magnesium Dithiolene Complexes

Directed Functionalization and Derivatization Strategies in Complex Molecule Synthesis

This compound is a valuable tool in synthetic strategies that require high regioselectivity and the introduction of sterically demanding groups. Its application is prominent in cross-coupling reactions and directed metalations for the synthesis of complex molecular architectures.

The reagent is effectively used in Kumada-Corriu cross-coupling reactions to install mesityl groups onto various scaffolds. rsc.org For example, dibromo-penta- and hexahelicenes have been successfully functionalized by reacting them with this compound to yield sterically encumbered dimesitylhelicenes. rsc.org Similarly, it has been used in iron-catalyzed cross-coupling with electrophiles containing ester, pyridine, and nitrile functionalities, proceeding in good yields. illinois.edu The steric hindrance provided by the mesityl group can be advantageous, allowing for selective reactions that might not be possible with less bulky Grignard reagents. smolecule.com

In the functionalization of heterocycles, mesityl Grignard reagents, often in combination with lithium chloride (MesMgBr·LiCl), are used for regioselective magnesiation. acs.org This approach has been applied to polybrominated quinolines, where the choice of the magnesium reagent dictates the site of metalation, allowing for subsequent trapping with various electrophiles. acs.org The steric bulk of the mesityl group can also influence reaction pathways; for instance, in reactions with nickel 10,20-dimesityl-5,15-dioxaporphyrin, the sterically hindered this compound did not lead to the ring-opening reaction observed with less hindered aryl Grignards. worldscientific.com Furthermore, it has been employed in borylation reactions to complete the synthesis of complex organoboron frameworks. rsc.org

Table 2: Examples of Directed Functionalization with this compound

| Substrate | Reaction Type | Product | Significance |

| Dibromohelicenes | Kumada Cross-Coupling | Dimesitylhelicenes | Installation of bulky groups on a complex scaffold. rsc.org |

| Polybrominated Quinolines | Directed Magnesiation | Functionalized Quinolines | Regioselective functionalization of heterocycles. acs.org |

| Aryl Halides (e.g., Iodobenzene) | Cobalt-Catalyzed Kumada Coupling | Phenylmesitylene | C-C bond formation with aryl electrophiles. illinois.edu |

| Borylated Intermediate | Borylation | Organoboron MR Framework | Final step in the synthesis of multi-resonance frameworks. rsc.org |

Contributions to C-H Activation and Functionalization Methodologies

The unique properties of this compound, particularly its steric hindrance, contribute significantly to methodologies involving C-H activation and functionalization. These reactions are fundamental to modern organic synthesis as they offer a direct route to modify carbon-hydrogen bonds. acs.org

In iron-catalyzed cross-coupling reactions, organoiron species formed from Grignard reagents are key intermediates. nih.gov Studies on the reactivity of iron-mesityl complexes, generated from this compound, have provided insight into the mechanisms of these transformations. researchgate.net The steric bulk of the mesityl group influences the stability and reactivity of the organoiron intermediates, which in turn affects product selectivity in coupling reactions with alkyl halides. researchgate.net The use of bulky Grignard reagents like this compound has been shown to be compatible with arylating even sterically congested neopentylic electrophiles in iron-catalyzed reactions, a transformation not previously possible. mpg.de

Furthermore, the steric hindrance of this compound can direct the course of a reaction, favoring C-H activation over other potential reaction pathways. For instance, in reactions with nitriles, hindered Grignard reagents like mesitylmagnesium bromide favor reaction at the α-hydrogen over nucleophilic attack at the nitrile group. researchgate.net This reactivity represents a form of C-H activation, where the Grignard reagent acts as a base to deprotonate the α-carbon, leading to functionalization at that site. researchgate.net This contrasts with the behavior of less hindered Grignard reagents, which tend to react primarily at the nitrile functional group. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the mechanisms of reactions involving Grignard reagents. These studies allow for the mapping of potential energy surfaces, the identification of intermediates and transition states, and the calculation of reaction energy barriers, providing deep insights into reaction feasibility and pathways.

In the context of 2-Mesitylmagnesium bromide, DFT calculations have been instrumental in supporting proposed reaction mechanisms. For instance, in reactions with diborane(4) (B1213185) compounds, DFT calculations helped to rationalize the formation of complex rearranged products by evaluating the energetics of different possible pathways. nih.gov These studies showed that the reaction proceeds through a series of sp²–sp³ diborane(4) intermediates, and DFT was used to model the transition states for the interconversion between these species. nih.gov

Similarly, investigations into iron-catalyzed cross-coupling reactions have utilized DFT to understand the formation of various iron-phenyl species when simple iron salts react with Grignard reagents like Phenylmagnesium bromide and the more sterically demanding this compound. rsc.org DFT calculations help to hypothesize the structure and stability of transient mononuclear and multinuclear iron complexes that are crucial intermediates in the catalytic cycle. rsc.org In the synthesis of complex polycyclic aromatic hydrocarbons, such as indenofluorene dimers, DFT calculations have been employed to confirm the thermodynamic viability of proposed competitive reaction pathways where this compound is a key reagent. researchgate.netrsc.org

Table 1: Selected DFT Findings on Reactions Involving this compound

| Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Reaction with unsymmetrical diborane(4) | DFT | Elucidated a complex mechanism involving sp² and sp³ boron intermediates; confirmed the pathways for C≡N bond cleavage. | nih.gov |

| Formation of Indenofluorene Dimers | DFT | Confirmed the thermodynamic viability of a two-pathway mechanism for the formation of a key dihydro precursor. | researchgate.netrsc.org |

| Ni-catalyzed Kumada Cross-Coupling | DFT | Suggested that a Ni(III) intermediate is not a significant part of the main reaction cycle, clarifying the roles of different nickel oxidation states. | researchgate.net |

| Formation of Iron-Mesityl Species | DFT | Used to investigate the speciation of iron complexes, hypothesizing the formation and stability of intermediates like FeMes₃ and Fe₂Mes₄. | rsc.org |

Ab Initio Molecular Dynamics (AIMD) Simulations for Solvent Effects and Dynamic Processes

Ab Initio Molecular Dynamics (AIMD) simulations provide a framework for studying the dynamic evolution of a chemical system in its explicit solvent environment. This method is particularly crucial for Grignard reagents, where solvent molecules are not merely a passive medium but play an active role in the structure and reactivity of the organometallic species, most notably in the Schlenk equilibrium.

While specific AIMD studies exclusively on this compound are not extensively documented, research on simpler analogues like methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (B95107) (THF) offers profound insights applicable to the broader class of Grignard reagents. acs.org These simulations reveal that the reaction pathway of the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) proceeds through the formation of dinuclear species bridged by halide atoms. acs.org AIMD simulations show that the solvent (THF) directly participates in the mechanism; the system must evolve from stable, symmetrically solvated dimers to less stable, asymmetrically solvated species to facilitate ligand exchange and product formation. acs.org

Table 2: Representative Solvation Structures of a Dimeric Grignard Intermediate (Dimer of CH₃MgCl) in THF from AIMD Simulations

| Dimer Structure | Description | Relative Free Energy (kcal/mol) | Key Feature | Reference |

|---|---|---|---|---|

| D₁₁ᶜˡᶜˡ | Symmetrically solvated, one THF on each Mg | 0.0 | Most stable, but unreactive form | acs.org |

| D₂₂ᶜˡᶜˡ | Symmetrically solvated, two THFs on each Mg | 1.3 | Pentacoordinated Mg centers | acs.org |

| D₁₂ᶜˡᶜˡ | Asymmetrically solvated, one THF on one Mg, two on the other | 2.5 | Required intermediate for ligand exchange | acs.org |

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Structure Elucidation

Frontier Molecular Orbital (FMO) analysis is a powerful theoretical tool for understanding the electronic structure, stability, and reactivity of molecules. By examining the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and, in the case of open-shell species, the singly occupied molecular orbitals (SOMOs), researchers can gain insight into the electronic properties of compounds synthesized using this compound.

This analysis has been particularly insightful in the study of open-shell diradicaloids and polycyclic aromatic hydrocarbons, where this compound is often used to introduce bulky groups that provide kinetic stability. rsc.orgnih.gov In these systems, DFT calculations are used to compute the FMO profiles. For open-shell singlet diradicals, a characteristic disjointed nature of the alpha-spin (SOMO-α) and beta-spin (SOMO-β) orbitals is observed. rsc.orgnih.gov This spatial separation of the spin orbitals is a key electronic feature of diradicaloids. nih.gov

Calculations of the HOMO-LUMO gap are also critical, as a small gap is a necessary criterion for molecules to exhibit open-shell ground states. nih.gov The analysis of FMOs and the calculated spin densities on various atoms within the molecule help to quantify the diradical and tetraradical character, often expressed through natural orbital occupancy numbers (NOONs). rsc.orgnih.gov These theoretical insights are essential for elucidating the electronic structure and rationalizing the unique optical and magnetic properties of these advanced materials. rsc.org

Table 3: FMO Analysis of an Open-Shell Indenofluorene Dimer Synthesized Using this compound

| Parameter | Description | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| ΔES–T | Singlet-Triplet Energy Gap | -4.85 kcal/mol | Predicts an open-shell singlet ground state. | researchgate.net |

| y₀ | Diradical Character Index (from NOONs) | 0.268 | Quantifies the contribution of the diradical resonance structure to the ground state. | nih.govresearchgate.net |

| y₁ | Tetraradical Character Index (from NOONs) | 0.007 | Indicates a minor contribution from a tetraradical state. | nih.govresearchgate.net |

| FMO Profile | SOMO-α and SOMO-β | Disjoint Nature | Characteristic feature confirming the separation of spin orbitals in an open-shell singlet state. | rsc.orgnih.gov |

Computational Prediction of Reactivity and Selectivity Profiles in Novel Reactions

Computational methods are increasingly used not only to explain observed phenomena but also to predict the reactivity and selectivity of reagents in novel chemical transformations. For this compound, its significant steric bulk and specific electronic properties mean that its reactivity can differ substantially from less hindered Grignard reagents.

Computational models can predict these differences. For example, in nickel-catalyzed Kumada cross-coupling reactions, DFT calculations have been used to evaluate different potential catalytic cycles. researchgate.net Studies on the reaction of chlorobenzene (B131634) with this compound helped to probe the roles of different nickel oxidation states (Ni(0), Ni(I), Ni(II)), suggesting that pathways involving certain high-valent intermediates may be less favorable. researchgate.net Such predictions help in designing more efficient catalytic systems.

The steric hindrance provided by the mesityl group, a key feature of this reagent, can be modeled to predict selectivity. This is crucial in reactions where multiple reactive sites are present on a substrate. Computational analysis can determine the activation energy barriers for attack at different sites, thereby predicting the regioselectivity of the reaction. These predictive capabilities allow for the rational design of synthetic routes to complex target molecules, such as in the construction of sterically crowded biaryl compounds or polycyclic systems where the bulky mesityl groups direct the outcome of cyclization steps. nih.govresearchgate.net

Analytical and Spectroscopic Characterization of Reaction Intermediates and Product Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the mechanistic pathways of reactions involving 2-Mesitylmagnesium bromide. It provides detailed information on the molecular structure in solution, allowing for the real-time monitoring of reactant consumption, intermediate formation, and product generation.

In mechanistic studies of metal-catalyzed cross-coupling reactions, ¹H and ¹³C NMR are routinely employed. For instance, in studies of copper-free asymmetric allylic alkylation, NMR spectroscopy was crucial in identifying the catalytically active species derived from the Grignard reagent. nih.govunige.chsonar.ch By analyzing the chemical shifts and coupling constants of the protons and carbons in the mesityl group and the reaction partners, researchers can deduce the connectivity and electronic environment of atoms within transient organometallic complexes.

A specific application is seen in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). In the synthesis of a B-doped heptazethrene derivative, this compound was used as a key reagent. chinesechemsoc.org The structure of the resulting product was unambiguously confirmed through detailed ¹H and ¹³C NMR analysis, which allowed for the precise assignment of all proton and carbon signals, verifying the successful transfer of the mesityl group. chinesechemsoc.org Similarly, kinetic studies of palladium-catalyzed couplings have used ¹H NMR monitoring to show that electron-rich substrates can accelerate transmetalation rates by stabilizing the reaction intermediates.

Table 1: ¹H NMR Spectroscopic Data for Product of Reaction with this compound Data for compound 2b synthesized using this compound, as reported in a study on B-doped PAHs. chinesechemsoc.org

| Proton Signal (δ, ppm) | Multiplicity | Assignment |

| 9.08 | s | Aromatic CH |

| 8.57 | d | Aromatic CH |

| 8.28 | d | Aromatic CH |

| 8.20 | d | Aromatic CH |

| 8.04 | d | Aromatic CH |

| 7.74–7.66 | m | Aromatic CH |

| 7.06 | s | Mesityl CH |

| 2.51 | s | Mesityl CH₃ |

| 2.09 | s | Mesityl CH₃ |

X-ray Crystallography for Molecular Structure Determination of Adducts and Intermediates

X-ray crystallography provides unequivocal proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and connectivity. This technique has been vital for characterizing adducts and intermediates formed from this compound, providing foundational insights into the nature of Grignard reagents.

Although the simple Grignard reagent itself is challenging to crystallize, its derivatives and adducts have been successfully analyzed. A notable example is the structural characterization of dimesitylmagnesium dioxane adducts, which can be prepared from this compound. d-nb.info Studies have revealed the crystal structure of complexes like [{oTol2Mg(dx)}2(μ-dx)], which are analogous to the mesityl derivatives and show how solvent molecules like 1,4-dioxane (B91453) coordinate to the magnesium center, influencing the reagent's structure and reactivity. d-nb.info

More complex structures derived from reactions with this compound have also been elucidated. In the synthesis of a novel C54B2 polycyclic π-system, the final structure was confirmed by single-crystal X-ray crystallography. chinesechemsoc.org This analysis revealed a planar nanographene-like structure where the mesityl groups, introduced by the Grignard reagent, played a role in the synthetic pathway. chinesechemsoc.org The resulting data provides definitive evidence of the molecular architecture that would be unattainable through spectroscopy alone.

Table 2: Selected Crystallographic Data for a Product Synthesized with this compound Data for B-doped heptazethrene derivative 2b . chinesechemsoc.org

| Parameter | Value |

| Chemical Formula | C₅₄H₄₀B₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| B–C Bond Lengths (Å) | 1.545(3), 1.552(3), 1.580(3) |

Advanced Spectroscopic Techniques for Probing Reaction Dynamics and Species Identification

Beyond standard NMR and X-ray methods, a range of advanced spectroscopic techniques are employed to study the dynamic behavior and identify short-lived species in reactions involving this compound. These methods are often applied in situ to capture information under actual reaction conditions.

In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful process analytical technologies (PAT) for monitoring Grignard reactions in real time. hzdr.destk-online.chmt.com These vibrational spectroscopy methods can track the concentration of the Grignard reagent and other reactants by monitoring characteristic vibrational bands, allowing for the detection of the reaction's initiation point and endpoint. stk-online.chmt.com For instance, in situ Raman spectroscopy has been used to elucidate the mechanism of transmetalation between Grignard reagents and manganese(II) chloride by monitoring the organometallic species directly in the reaction mixture. gonzaga.eduacs.org

In the context of iron-catalyzed cross-coupling reactions, where this compound can serve as the nucleophile, more specialized techniques have been applied. Mössbauer spectroscopy and Near-Infrared (NIR) Magnetic Circular Dichroism (MCD) have provided unprecedented insight into the electronic structure and oxidation state of iron-based catalytic intermediates. nih.gov These methods have helped to identify the active Fe(II) species and differentiate them from off-cycle or inactive states, contributing to a deeper understanding of the catalytic cycle. nih.gov For example, 5K Mössbauer spectra can distinguish between different iron species, such as the FeBr2(SciOPP) precatalyst and various alkynylated iron(II)-SciOPP complexes formed during the reaction. nih.gov

Table 3: Advanced Spectroscopic Techniques for Grignard Reaction Analysis

| Technique | Information Gained | Application Example |

| In situ FTIR Spectroscopy | Real-time concentration tracking of reactants and products. stk-online.chmt.com | Monitoring the consumption of organic halide and formation of the Grignard reagent to determine reaction kinetics and endpoint. mt.com |

| In situ Raman Spectroscopy | Elucidation of transmetalation mechanisms and detection of organometallic species. gonzaga.eduacs.org | Real-time monitoring of the reaction between a Grignard reagent and MnCl₂ to understand the role of the manganese salt. gonzaga.eduacs.org |

| Mössbauer Spectroscopy | Determination of oxidation state and coordination environment of iron centers in catalysts. nih.gov | Characterizing Fe(II) and Fe(III) species in iron-catalyzed cross-coupling reactions to elucidate the catalytic cycle. nih.gov |

| NIR Magnetic Circular Dichroism (MCD) | Probing the electronic structure and spin state of paramagnetic intermediates. nih.gov | Analyzing the electronic transitions of iron-based intermediates to support structural assignments made by other techniques. nih.gov |

Comparative Studies with Other Grignard Reagents

Impact of Steric Bulk on Reactivity and Selectivity Profiles Across Reagent Classes

The defining characteristic of 2-mesitylmagnesium bromide is the substantial steric bulk imparted by the mesityl group, which has two ortho-methyl substituents. This steric hindrance dramatically influences its chemical behavior when compared to less hindered Grignard reagents like phenylmagnesium bromide or simple alkyl Grignards such as ethylmagnesium bromide. numberanalytics.com

Reactivity: Generally, increased steric bulk on a Grignard reagent leads to a decrease in reaction rates. numberanalytics.com This is evident when comparing this compound with smaller reagents. For instance, in reactions with sterically demanding electrophiles, the approach of the bulky mesityl nucleophile is significantly impeded, which can slow down the reaction. nih.gov However, this reduced reactivity can be advantageous, as it often prevents undesired side reactions like over-addition. The steric shielding also enhances the thermal stability of this compound compared to simpler alkyl Grignards, which are more susceptible to decomposition at elevated temperatures.

Selectivity: The steric hindrance of this compound is a powerful tool for controlling selectivity in chemical reactions. smolecule.com In reactions with substrates possessing multiple reactive sites, the bulky nature of the mesityl group can lead to highly selective transformations that are not achievable with smaller reagents. smolecule.com For example, in the context of dehydrocoupling reactions, steric factors are crucial in determining product selectivity. chemrxiv.orgrsc.org The use of bulkier reagents often leads to the formation of less substituted products. chemrxiv.org

In palladium-catalyzed domino reactions, increasing the steric hindrance of the Grignard reagent, such as by using this compound, can slow down the transmetalation process and favor alternative reaction pathways, like those involving aryne intermediates. nih.gov This highlights how steric bulk can fundamentally alter the course of a catalytic cycle.

The following table provides a qualitative comparison of how steric bulk affects the reactivity and selectivity of various Grignard reagents.

Interactive Data Table: Steric Effects on Grignard Reagent Reactivity and Selectivity

| Grignard Reagent | Relative Steric Bulk | General Reactivity | Common Selectivity Profile |

|---|---|---|---|

| Ethylmagnesium bromide | Low | High | Low steric control, prone to over-addition and side reactions. |

| Phenylmagnesium bromide | Low-Moderate | High | Higher selectivity than alkyl Grignards in some cases, but still limited by its relatively small size. smolecule.com |

| tert-Butylmagnesium chloride | High | Moderate-Low | High steric control, often used for selective deprotonations or additions to unhindered sites. chemrxiv.org |

| This compound | Very High | Moderate-Low | Excellent steric control, favors attack at less hindered positions and can prevent side reactions. nih.gov |

Comparison with Electronically Differentiated Aryl Grignard Reagents

The reactivity of a Grignard reagent is governed by both steric and electronic factors. numberanalytics.com The mesityl group in this compound possesses three electron-donating methyl groups, which influence the nucleophilicity of the carbanionic center.

When compared to other aryl Grignard reagents, the electronic nature of the substituent on the aromatic ring plays a critical role.

Electron-donating groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, as seen in 4-methoxyphenylmagnesium bromide or p-tolylmagnesium bromide, increase the electron density on the nucleophilic carbon. numberanalytics.com This generally enhances the reagent's nucleophilicity and reactivity. The three methyl groups on this compound contribute to its electron-rich nature.

A Hammett study on the iron-catalyzed coupling of aryl Grignards showed that the electronic properties of the nucleophile significantly impact the reaction. nih.gov While aryl Grignards are generally less reducing than their alkyl counterparts, their reactivity can be tuned by ring substituents. nih.gov For this compound, the electron-donating methyl groups increase its nucleophilicity, but this electronic effect is often overshadowed by its profound steric hindrance. For instance, while it is an effective nucleophile in certain substitutions, its yield in sterically demanding reactions like Friedel-Crafts cyclizations can be lower compared to smaller, less-hindered reagents.

The table below contrasts this compound with other aryl Grignards based on their electronic properties.

Interactive Data Table: Electronic Comparison of Aryl Grignard Reagents

| Grignard Reagent | Ring Substituent(s) | Electronic Effect | General Nucleophilicity |

|---|---|---|---|

| p-Nitrophenylmagnesium bromide | p-NO₂ | Strong Electron-Withdrawing | Decreased |

| Phenylmagnesium bromide | None | Neutral Reference | Moderate |

| p-Tolylmagnesium bromide | p-CH₃ | Electron-Donating | Increased |

| 4-Methoxyphenylmagnesium bromide | p-OCH₃ | Strong Electron-Donating | Increased |

| This compound | 2,4,6-(CH₃)₃ | Strong Electron-Donating | Increased (but sterically hindered) |

Reactivity Contrasts with Heavier Alkaline Earth Metal Organometallics

Comparing organomagnesium compounds like this compound with their heavier alkaline earth metal analogues (calcium, strontium, and barium) reveals significant differences in reactivity, stability, and bonding. wikipedia.orgeurekalert.org

While organocalcium compounds were discovered around the same time as Grignard reagents, their development was hampered by their high reactivity and instability. wikipedia.orgu-tokyo.ac.jp The Ca-C bond is more ionic and polarized than the Mg-C bond. acs.org This increased ionicity leads to several key differences:

Higher Reactivity: Organocalcium reagents are generally more reactive and more basic than their magnesium counterparts. wikipedia.orgrsc.org This heightened reactivity means they can deprotonate and cleave solvents like THF, a reaction less common with Grignard reagents. wikipedia.org

Lower Stability and Solubility: The high reactivity of organocalcium compounds often corresponds to lower thermal stability. eurekalert.org They are also typically less soluble in common organic solvents compared to Grignard reagents. acs.org

Synthesis Challenges: The synthesis of organocalcium compounds is often more challenging than that of Grignard reagents due to the lower reactivity of metallic calcium compared to magnesium, combined with the higher reactivity of the resulting organocalcium product. wikipedia.orgeurekalert.org

Recent studies have shown that in certain reactions, such as additions to imines, calcium-based reagents can provide significantly higher yields of the desired product compared to magnesium, which may perform poorly. rsc.org The heavier alkaline earth metals, strontium and barium, tend to favor side reactions like pinacol-type couplings even more. rsc.org The unique reactivity of organocalcium reagents, stemming from the size and basicity of the calcium ion, allows for transformations not seen with lighter alkaline earth compounds. wikipedia.org

Interactive Data Table: Comparison of Mg vs. Ca Organometallics

| Property | This compound (Organomagnesium) | Aryl Calcium Halide (Organocalcium) |

|---|---|---|

| Metal-Carbon Bond | More covalent | More ionic, more polarized acs.org |

| Nucleophilicity | Strong nucleophile | Higher nucleophilicity, more basic rsc.org |

| Reactivity | Highly reactive, but manageable archivemarketresearch.com | Extremely reactive, often unstable wikipedia.orgu-tokyo.ac.jp |

| Solvent Compatibility | Stable in ethers like THF libretexts.org | Can readily deprotonate/cleave ethereal solvents wikipedia.org |

| Synthesis | Standard Grignard preparation chemie-brunschwig.ch | More challenging due to metal and product reactivity eurekalert.org |

| Solubility | Generally soluble in ethers | Less soluble in organic solvents acs.org |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Utilizing 2-Mesitylmagnesium Bromide

The sterically demanding nature of this compound continues to be a focal point in the development of new catalytic systems. Its bulky 2,4,6-trimethylphenyl group provides a unique steric and electronic profile that influences reaction selectivity and stability. Research is ongoing to leverage these properties in various catalytic transformations.

Recent studies have explored its use in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed domino reactions of 1,2-dihaloarenes with this compound have been shown to efficiently produce substituted fluorenes. nih.gov The reaction pathway is highly dependent on the presence or absence of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, with the omission of these ligands favoring a palladium-associated aryne pathway. nih.gov

Furthermore, nickel-catalyzed Kumada cross-coupling reactions have been investigated using this compound. ethz.chresearchgate.net Studies on Ni(I)-NHC species in these reactions suggest a complex role for the monovalent nickel species, with ongoing research aiming to elucidate the precise catalytic cycle. ethz.chresearchgate.net The development of air-stable nickel(II) precatalysts of the form L₂Ni(aryl)X, synthesized using this compound, offers a practical entry into homogeneous nickel(0) catalysts for a wide range of transformations. acs.org Iron catalysts, such as Fe(OAc)₂, have also been used in combination with ligands for the cross-coupling of propargyl bromides with alkylmagnesium bromides, including the mesityl derivative. acgpubs.org

The application of this compound extends to cobalt-catalyzed Kumada couplings, where it has been used to couple with various alkyl halides. illinois.edu The choice of ligand, such as bidentate amines or bis-phosphines, has been shown to significantly influence the reaction's success with sterically hindered substrates. illinois.edu

Beyond traditional cross-coupling, research has demonstrated the use of Grignard reagents like this compound as precatalysts for the dehydrocoupling of amines and silanes to form N-Si bonds. rsc.org This highlights the potential for developing new catalytic applications for this versatile reagent.

Expansion of Scope in Asymmetric and Stereoselective Synthetic Transformations

The steric bulk of this compound makes it a valuable reagent for achieving high levels of stereocontrol in asymmetric synthesis. A significant area of research involves its use in the synthesis of chiral sulfinamides. orgsyn.orgorgsyn.org In a representative procedure, N-sulfonyl-1,2,3-oxathiazolidine-2-oxides react with this compound to form a sulfenate ester intermediate. orgsyn.orgorgsyn.org This intermediate can then be converted to chiral nonracemic amines or sulfinamides with high stereoselectivity through a one-pot, five-component reaction. acs.org

The development of these methods provides a pathway to structurally diverse and enantiomerically pure sulfinamides, which are important chiral auxiliaries and building blocks in organic synthesis. orgsyn.orgorgsyn.org Future research in this area will likely focus on expanding the substrate scope and applying these methods to the synthesis of complex, biologically active molecules. The inherent stereoselectivity imparted by the mesityl group is a key feature that researchers will continue to exploit in the design of new asymmetric transformations.

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

The integration of Grignard reagents, including this compound, into continuous flow chemistry is a rapidly advancing area of research aimed at safer, more efficient, and scalable chemical synthesis. gordon.eduvapourtec.comresearchgate.net Traditional batch processing of Grignard reactions presents several hazards, including strongly exothermic steps and issues with mixing heterogeneous reaction mixtures. gordon.edu Continuous flow systems, which utilize small reactor volumes, offer a solution by providing superior heat and mass transfer, rapid steady-state control, and enhanced safety. gordon.eduresearchgate.net

Recent developments have focused on the in-situ generation of Grignard reagents in continuous flow reactors. vapourtec.com This is often achieved by passing an organohalide over a packed bed of activated magnesium powder, allowing for the immediate use of the sensitive Grignard reagent in a subsequent reaction with an electrophile. vapourtec.com This approach minimizes the risks associated with handling and storing these reactive compounds. vapourtec.com

For example, the continuous flow synthesis of carboxylic acids from Grignard reagents and carbon dioxide has been successfully demonstrated. syrris.com In one application note, a solution of this compound in THF was reacted with CO₂ gas in a microreactor, achieving full conversion to the corresponding carboxylic acid under optimized flow rates and pressures. syrris.com

Flow chemistry also offers advantages in terms of process optimization and scalability. researchgate.net The ability to use a large molar excess of magnesium within the reactor and achieve mechanical activation allows for full conversion of the halide with a single pass. researchgate.net This approach has been shown to improve the selectivity of Grignard reagent formation and reduce the formation of undesired Wurtz coupling byproducts. researchgate.net The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, further enhances the green credentials of these continuous processes. gordon.edu

The table below outlines key parameters and findings in the continuous flow synthesis involving Grignard reagents.

| Parameter | Continuous Flow Attribute | Research Finding |

| Safety | Small reactor volume, minimized reagent handling. gordon.eduvapourtec.com | Inherently safer Grignard chemistry with reduced operational hazards. gordon.edu |

| Efficiency | Excellent heat and mass transfer, rapid mixing. researchgate.net | Up to 43% reduction in magnesium usage and 30% reduction in process mass intensity (PMI) compared to batch processing. gordon.edu |

| Selectivity | Precise control over reaction conditions. gordon.edu | Reduced formation of impurities and byproducts, such as Wurtz coupling products. gordon.eduresearchgate.net |

| Scalability | Straightforward scale-up from lab to pilot scale. researchgate.net | Successful kilogram-scale production of pharmaceutical intermediates. gordon.edu |

| Reagent Generation | In-situ production in packed-bed reactors. vapourtec.com | Stable concentration of Grignard reagent until significant consumption of magnesium. vapourtec.com |

Exploration in Advanced Materials Science Beyond Biradical Species

While this compound has been instrumental in the synthesis of stable biradical species, its application in materials science is expanding into other areas. The reagent's ability to introduce bulky mesityl groups is being explored for the creation of advanced materials with unique properties for applications in organic electronics and photonics.

One area of investigation is the synthesis of novel polymers. For instance, this compound has been used in the synthesis of a high-spin s-triazine linked fluorenyl radical polymer. rsc.org The synthesis involved reacting 2,6-dibromofluorenone with the Grignard reagent, followed by several steps to yield the final polymer. rsc.org This research demonstrates the potential for creating polymers with interesting magnetic properties.

Another application is in the synthesis of organometallic polymers. This compound has been used in the synthesis of aryl-substituted 1,1'-(1,3-butadienylene)ferrocenes, which can then undergo ring-opening metathesis polymerization to form soluble conjugated polymers. uh.edu These materials are of interest for their potential electronic and optical properties.

Furthermore, the use of this compound in the synthesis of nanographenes and other complex aromatic structures highlights its utility in creating carbon-rich materials. The steric hindrance provided by the mesityl group can be used to kinetically block reactive sites, allowing for the construction of specific molecular architectures.

The table below summarizes some of the emerging applications of this compound in materials science.

| Application Area | Synthetic Role of this compound | Potential Material Properties |

| High-Spin Polymers | Introduction of mesityl groups in the synthesis of a fluorenyl radical polymer. rsc.org | Ferromagnetic couplings between radical units. rsc.org |

| Organometallic Polymers | Synthesis of aryl-substituted ferrocene (B1249389) monomers for ring-opening metathesis polymerization. uh.edu | Conjugated polymers with potential electronic and optical applications. uh.edu |

| Nanographenes | Kinetically blocking reactive sites to control molecular architecture. | Advanced electronic and photonic properties. |

| Advanced Materials | Production of polymers and electronic components. | High-performance materials with stable carbon frameworks. |

Q & A

Basic: What are the critical handling and stability considerations for 2-Mesitylmagnesium bromide in synthetic workflows?

Methodological Answer:

this compound is highly moisture- and oxygen-sensitive. Store solutions in anhydrous tetrahydrofuran (THF) under inert gas (argon or nitrogen) at temperatures below 25°C. Use flame-dried glassware and syringes for transfer. Reactivity decreases upon exposure to air, leading to hydrolysis or oxidation byproducts. Always confirm solution concentration via titration (e.g., using 1,10-phenanthroline as an indicator) before use .

Basic: How can researchers optimize reaction conditions for nucleophilic additions using this compound?

Methodological Answer:

Key parameters include:

- Temperature Control : Initiate reactions at 0°C to mitigate exothermic side reactions, then gradually warm to room temperature (e.g., 6-hour stirring for complete aryl transfer ).

- Quenching Protocols : Use saturated aqueous NaHCO₃ to neutralize excess reagent, followed by extraction with dichloromethane (DCM) to isolate organic products .

- Stoichiometry : Maintain a 10–20% molar excess of the Grignard reagent relative to the electrophilic substrate to ensure complete conversion .

Advanced: What mechanistic insights explain the stereoselectivity of this compound in cross-coupling reactions?

Methodological Answer: